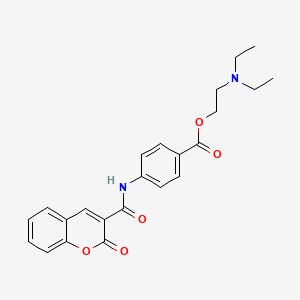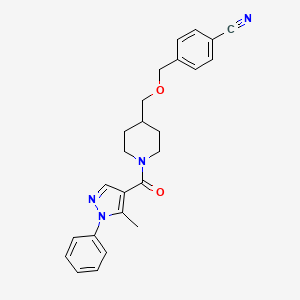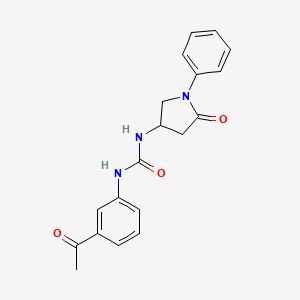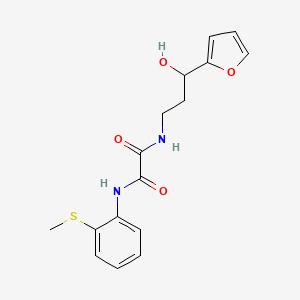
2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2H/4H-chromene (2H/4H-ch) analogs, which are an important class of heterocyclic compounds, has been discovered through several routes . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system designated as 4H-chromene (4H-ch) . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . A series of the seventh position substituted hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (7-oxime) molecules were reported and evaluated for their in-silico inhibitory potency via docking studies .Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis and structure of related compounds, providing insights into the molecular structure and bonding. Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with similar structural motifs, was synthesized and its structure was determined through X-ray crystallography. This study highlighted the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the compound's structure (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Properties and Reactions
Research on chromene derivatives, which share a core structure with the compound of interest, has shown that these molecules can undergo various chemical reactions to form new compounds. For example, the study on the synthesis, structural, and conformational analysis of chromane derivatives sheds light on their reactivity and the impact of structural changes on their properties (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Application in Medicinal Chemistry
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrate the potential medicinal applications of chromene derivatives. These compounds, including structures similar to 2-(diethylamino)ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate, have shown significant activity toward AChE, indicating their potential use in developing treatments for conditions such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for antimicrobial activity. For instance, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate exhibited antimicrobial properties, suggesting the potential of chromene derivatives in developing new antimicrobial agents (Radwan et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, known as 2h/4h-chromenes, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Mode of Action
It is known that 2h/4h-chromenes can interact with their targets through multiple mechanisms .
Biochemical Pathways
2h/4h-chromenes have been found to affect numerous biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
2h/4h-chromenes have been found to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-25(4-2)13-14-29-22(27)16-9-11-18(12-10-16)24-21(26)19-15-17-7-5-6-8-20(17)30-23(19)28/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJJSOGELYCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)




![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)
![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)
![N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide](/img/structure/B2593307.png)
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one](/img/structure/B2593308.png)
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)
![[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2593312.png)

![[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid](/img/structure/B2593314.png)
